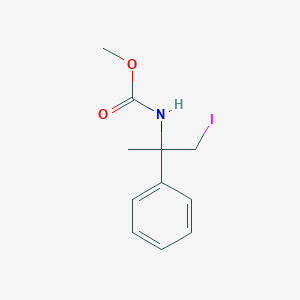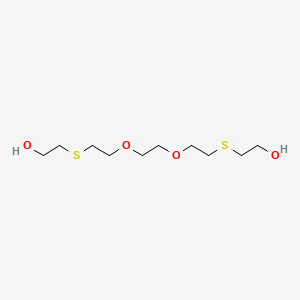
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol is a chemical compound with the molecular formula C10H22O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol typically involves the reaction of appropriate diols with sulfur-containing reagents under controlled conditions. One common method involves the use of thiol-ene click chemistry, where a diol reacts with a thiol in the presence of a radical initiator to form the desired product. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent flow rates .
Chemical Reactions Analysis
Types of Reactions
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the sulfur atoms to thiols or other reduced forms.
Substitution: The hydroxyl groups can undergo substitution reactions with various electrophiles to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Esters and ethers.
Scientific Research Applications
6,9-Dioxa-3,12-dithiatetradecane-1,14-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include redox reactions and covalent modifications of proteins .
Comparison with Similar Compounds
Similar Compounds
3,6,9,12-tetraoxatetradecane-1,14-diol: Similar in structure but contains oxygen atoms instead of sulfur.
3,6,9,12-tetrathiatetradecane-1,14-diol: Contains sulfur atoms but lacks the oxygen atoms present in 6,9-Dioxa-3,12-dithiatetradecane-1,14-diol.
Uniqueness
This compound is unique due to the presence of both oxygen and sulfur atoms in its structure, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
3944-42-1 |
|---|---|
Molecular Formula |
C10H22O4S2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-[2-[2-[2-(2-hydroxyethylsulfanyl)ethoxy]ethoxy]ethylsulfanyl]ethanol |
InChI |
InChI=1S/C10H22O4S2/c11-1-7-15-9-5-13-3-4-14-6-10-16-8-2-12/h11-12H,1-10H2 |
InChI Key |
ADIYXAJQYBGPQB-UHFFFAOYSA-N |
Canonical SMILES |
C(CSCCOCCOCCSCCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-N-[3-(morpholin-4-yl)propyl]-2-oxoacetamide](/img/structure/B14145074.png)
![(3-Nitro-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B14145075.png)
![2-[(2-Phenylacetyl)amino]hexanoic acid](/img/structure/B14145079.png)
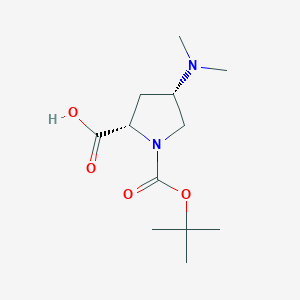
![1,2,2a,10a-Tetrahydrocyclobuta[b]anthracene-3,10-dione](/img/structure/B14145087.png)
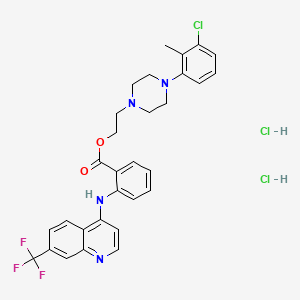
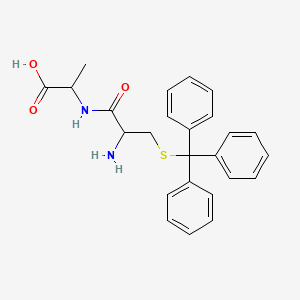
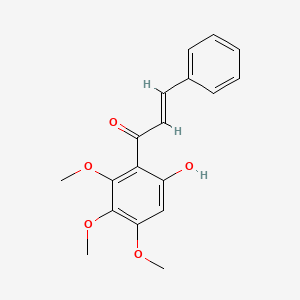
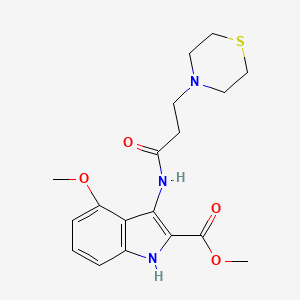
![2-cyano-N-[2-(3,4-diethoxyphenyl)ethyl]acetamide](/img/structure/B14145116.png)
